1-Cyclobutylpentane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-cyclobutylpentane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-2-8(10)6-9(11)7-4-3-5-7/h7H,2-6H2,1H3 |
InChI Key |
QSXLVXCRACZIKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1CCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclobutylpentane 1,3 Dione
Foundational Synthetic Approaches to β-Diketones
The construction of the 1,3-dione functional group can be achieved through several reliable and well-documented chemical reactions. These methods form the basis for the potential synthesis of 1-Cyclobutylpentane-1,3-dione.
The Claisen condensation is the most classical and widely employed method for synthesizing β-diketones and β-keto esters. nih.govmdpi.com The reaction involves the condensation of an ester with a ketone in the presence of a strong base, such as sodium ethoxide, to form a new carbon-carbon bond. fiveable.mequimicaorganica.org In a potential synthesis of this compound, the crossed Claisen condensation between an ester containing the cyclobutyl group (e.g., ethyl cyclobutanecarboxylate) and a ketone (e.g., acetone) would be a primary strategy. libretexts.orgpressbooks.pub
The mechanism begins with the deprotonation of the α-carbon of the ketone by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the final β-diketone product. fiveable.me A crucial aspect of the Claisen condensation is that the resulting β-diketone is more acidic than the starting ketone or alcohol, and it is deprotonated by the alkoxide base. masterorganicchemistry.com Therefore, a full equivalent of base is required, and an acidic workup is necessary to protonate the enolate product. masterorganicchemistry.com
Modern variations of the Claisen condensation have been developed to overcome limitations such as the requirement for strong bases, which may not be compatible with sensitive functional groups. nih.gov These "soft enolization" techniques can involve using acid chlorides as the electrophile, allowing the reaction to proceed under milder conditions. nih.govmdpi.com
Table 1: Comparison of Claisen Condensation Approaches
| Feature | Classical Claisen Condensation | Modern Variants (e.g., with Acid Chlorides) |
|---|---|---|
| Electrophile | Ester | Acid Chloride |
| Base Requirement | Strong base (e.g., NaOEt, KOtBu) nih.gov | Milder bases (e.g., Hunig's base) or alternative activation researchgate.net |
| Reaction Conditions | Often requires stringent anhydrous conditions | Can be more tolerant of varied conditions |
| Substrate Scope | Limited by base-sensitive functional groups nih.gov | Broader scope for sterically hindered or sensitive substrates nih.gov |
Decarboxylative coupling has emerged as a powerful methodology for forming C–C bonds, providing an alternative route to β-diketones. nih.gov This approach typically involves the reaction of an α-oxocarboxylic acid, which serves as an acyl anion equivalent after in-situ extrusion of carbon dioxide, with another carbonyl-containing compound. nih.govwikipedia.org For instance, a set of α-bromoketones has been shown to react with α-oxocarboxylates to yield the corresponding β-diketones, often without the need for a transition metal catalyst. nih.gov
The synthesis of this compound via this method could hypothetically involve the coupling of cyclobutylglyoxylic acid with a suitable three-carbon synthon. These reactions offer the advantage of using relatively inexpensive and stable carboxylic acids as starting materials. wikipedia.org
The hydration of alkynones is another valuable and atom-economical strategy for preparing 1,3-diones. nih.govrsc.org This reaction involves the addition of water across the carbon-carbon triple bond of an ynone. The initial product is an enol, which rapidly tautomerizes to the more stable keto form, resulting in the β-diketone. libretexts.org
This transformation is often catalyzed by transition metals, with gold(I) complexes being particularly effective, allowing the reaction to proceed with high regioselectivity at room temperature. rsc.org A potential synthesis of this compound would start from 1-cyclobutylpent-2-yn-1-one. The hydration would selectively occur at the alkyne, leading to the desired product. Mercury(II) salts have also been traditionally used to facilitate alkyne hydration, though modern methods often favor less toxic catalysts. libretexts.orgrsc.org
Beyond the classical methods, several other strategies for β-diketone synthesis have been developed. One notable method is the oxidation of β-hydroxyketones. Reagents such as o-iodoxybenzoic acid (IBX) have proven to be efficient for this transformation, providing a straightforward route from readily available aldol (B89426) products to the corresponding β-diketones. organic-chemistry.org
Other innovative approaches include catalytic methods that may involve biocatalysis, organocatalysis, or other metal-based catalysis, aiming for higher efficiency and enantioselectivity where applicable. nih.govresearchgate.net Rearrangement reactions, such as the gold(I)-catalyzed rearrangement of propargyl alcohols, also provide a selective route to 1,3-diketones under mild conditions. organic-chemistry.org
Methodologies for the Introduction of Cyclobutyl Moieties into 1,3-Dione Architectures
While the foundational methods described above can incorporate a pre-existing cyclobutyl group, other strategies focus on forming cyclic structures as part of the diketone framework.
Ring expansion reactions are powerful synthetic tools for constructing medium and large-sized rings, which can be challenging to form via direct cyclization methods. researchgate.net These strategies often begin with a smaller, more accessible cyclic precursor. While this compound is an acyclic diketone with a cyclobutyl substituent, ring expansion methods are highly relevant for the synthesis of cyclic diketone systems.
One prominent example is the Dowd-Beckwith ring expansion, which involves the expansion of a cyclic ketone via an alkoxy radical intermediate. researchgate.netwikipedia.org This reaction can effectively convert a β-ketoester into a larger cyclic ketone. wikipedia.org Radical-mediated ring expansions have been frequently utilized for synthesizing medium-sized rings. nih.gov For example, a free radical-promoted expansion and cyclization of 1,3-diketone derivatives has been used to attain nine-membered ring compounds. nih.gov Other strategies include the Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement that can expand a ring by one carbon. wikipedia.org
Table 2: Selected Ring Expansion Reactions for Cyclic Ketones
| Reaction Name | Key Features | Typical Application |
|---|---|---|
| Dowd-Beckwith Reaction | Radical-mediated expansion of cyclic ketones. researchgate.net | Synthesis of medium and large-ring ketones from smaller β-keto esters. wikipedia.org |
| Tiffeneau–Demjanov Rearrangement | Rearrangement of β-amino alcohols to expand rings, typically by one carbon. wikipedia.org | Construction of seven-membered rings from cyclohexanone (B45756) derivatives. nih.gov |
| Buchner Ring Expansion | Reaction of carbenes or carbenoids with aromatic rings. | Conversion of arenes to cycloheptatrienes. wikipedia.org |
| Insertion into C-C bond | Transition-metal-free insertion of alkynes into cyclic β-dicarbonyls. nih.gov | Formation of ring-expanded products from cyclic diketones. nih.gov |
Functionalization Techniques for Incorporating Cyclobutyl Rings onto Dicarbonyl Scaffolds
The introduction of a cyclobutyl ring onto a dicarbonyl scaffold can be achieved through various established synthetic strategies for forming carbon-carbon bonds. While direct, single-step syntheses of this compound are not extensively documented, analogous and well-established methodologies for the synthesis of other β-diketones can be applied. The most classical and widely used method for the synthesis of 1,3-diketones is the Claisen condensation. nih.govresearchgate.net
In a plausible Claisen condensation approach to this compound, a cyclobutyl-containing ester, such as ethyl cyclobutanecarboxylate (B8599542), would react with a ketone, in this case, acetone (B3395972), under basic conditions. The base, typically a sodium alkoxide, deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent protonation yields the target β-diketone.
Another versatile method involves the acylation of a ketone enolate. For the synthesis of this compound, the enolate of acetone could be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with a cyclobutyl acylating agent, such as cyclobutanecarbonyl chloride. This method offers good control and is often high-yielding.
Furthermore, techniques involving the functionalization of pre-existing cyclobutane (B1203170) structures are emerging. For instance, a sequential C–H/C–C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govnih.govbohrium.com This involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C-C cleavage and functionalization. nih.govnih.govbohrium.com While this specific methodology produces γ-functionalized cyclobutyl ketones, it highlights the advances in modifying cyclobutane rings, which could be adapted to create precursors for dicarbonyl synthesis.
The following table summarizes general synthetic strategies applicable to the formation of β-diketones, which can be adapted for the synthesis of this compound.
| Synthetic Strategy | Reactants | General Conditions | Applicability to this compound |
| Claisen Condensation | Ethyl cyclobutanecarboxylate and Acetone | Sodium ethoxide in ethanol (B145695) | A direct and classical approach to forming the β-dicarbonyl moiety. |
| Ketone Acylation | Acetone and Cyclobutanecarbonyl chloride | Strong base (e.g., LDA) followed by electrophilic acylating agent | Offers high control and is suitable for a wide range of substrates. |
| Decarboxylative Coupling | A cyclobutyl-substituted β-ketoacid and an acetylating agent | Heat or catalyst | A less common but potentially effective method. |
Green Chemistry Principles and Sustainable Synthetic Routes for β-Diketones and Analogues
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.org In the context of synthesizing β-diketones like this compound, these principles can be applied to various aspects of the synthetic route.
One of the key principles of green chemistry is the use of safer solvents. Many classical organic reactions are performed in volatile and often toxic organic solvents. Research has focused on replacing these with greener alternatives such as water, ionic liquids, or fluorinated solvents. frontiersin.org For instance, the Knoevenagel condensation of a β-diketone with a hemiacetalic sugar has been successfully performed directly in water. pnas.org While not a direct synthesis of the target molecule, this demonstrates the feasibility of conducting key reactions for dicarbonyl compounds in aqueous media.
Another green chemistry principle is atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product. pnas.org Reactions like the Claisen condensation are generally considered to have good atom economy. To further improve sustainability, catalytic methods are preferred over stoichiometric reagents. The development of transition-metal-catalyzed cross-coupling reactions has provided efficient routes to various organic compounds, although the sustainability of using some rare metals is a concern. mdpi.com Consequently, there is a growing interest in developing transition-metal-free cross-coupling reactions. mdpi.com
Recent developments in the synthesis of β-diketones have also explored biocatalysis and organocatalysis as greener alternatives to traditional metal-based catalysis. nih.govresearchgate.net These methods often offer high selectivity under mild reaction conditions. Additionally, methodologies that utilize alternative energy sources, such as microwave or ultrasound irradiation, can lead to shorter reaction times and reduced energy consumption. frontiersin.org
The following table outlines some green chemistry approaches applicable to the synthesis of β-diketones.
| Green Chemistry Principle | Application in β-Diketone Synthesis | Example/Potential Benefit |
| Use of Greener Solvents | Performing reactions in water, ionic liquids, or fluorinated solvents. | Reduces the use of volatile organic compounds (VOCs). The use of 2,2,2-trifluoroethanol (B45653) has been shown to improve yield and reaction time in some cycloaddition reactions. frontiersin.org |
| Atom Economy | Utilizing reactions with high atom economy, such as condensations and cycloadditions. | Minimizes the generation of by-products. The Claisen condensation is a classic example. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. Exploring biocatalysis and organocatalysis. | Reduces waste and can lead to milder reaction conditions. |
| Avoidance of Protecting Groups | Designing synthetic pathways that do not require protection and deprotection steps. | Simplifies the synthesis and reduces the number of reaction steps. pnas.org |
| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reactions. | Can lead to shorter reaction times and lower energy consumption. frontiersin.org |
By integrating these functionalization techniques and green chemistry principles, more efficient and sustainable synthetic routes to this compound and other valuable β-dicarbonyl compounds can be developed.
Advanced Spectroscopic and Structural Characterization of 1 Cyclobutylpentane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of 1-cyclobutylpentane-1,3-dione, including the conformational dynamics and the equilibrium between its tautomeric forms. researchgate.netnih.gov
Proton (1H) and Carbon-13 (13C) NMR for Structural Elucidation
The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for the presence of both the diketo and the enol forms in solution. The exact ratio of these tautomers is often dependent on the solvent used, with solvents capable of hydrogen bonding influencing the equilibrium. researchgate.netnih.gov
In the ¹H NMR spectrum, distinct signals are observed for the protons in each tautomeric form. For the diketo form, one would expect to see signals corresponding to the protons on the cyclobutyl ring, the methylene (B1212753) group between the carbonyls, and the ethyl group. For the enol form, a characteristic signal for the enolic proton appears, often as a broad singlet due to hydrogen bonding and exchange. The protons on the carbon adjacent to the C=C double bond in the enol form will also have a distinct chemical shift compared to their counterparts in the diketo form. For instance, in related cyclic β-diones like dimedone, the enol content can be quantified from the integrated intensities of specific proton signals. researchgate.net
The ¹³C NMR spectrum further corroborates the existence of the tautomeric equilibrium. The diketo form will show two distinct carbonyl carbon signals. In contrast, the enol form will exhibit signals for the enolic carbons (C=C), with the carbon bearing the hydroxyl group appearing at a different chemical shift than the carbonyl carbon of the remaining keto group. The chemical shifts of the other carbon atoms in the molecule will also differ between the two tautomers, providing a comprehensive picture of the equilibrium. libretexts.org The number of unique carbon signals can also confirm the symmetry within each tautomer. libretexts.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Tautomers
| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Diketo | -CH₂- (between C=O) | ~3.5 | ~50 |
| C=O | - | ~200-210 | |
| Cyclobutyl-CH | ~2.5-3.0 | ~40-50 | |
| -CH₂- (ethyl) | ~2.4 | ~30 | |
| -CH₃ (ethyl) | ~1.1 | ~10 | |
| Enol | =CH- | ~5.5 | ~95 |
| Enolic OH | ~12-16 (broad) | - | |
| C=O | - | ~190 | |
| C-OH (enolic) | - | ~170-180 | |
| Cyclobutyl-CH | ~2.2-2.8 | ~35-45 | |
| -CH₂- (ethyl) | ~2.2 | ~25 | |
| -CH₃ (ethyl) | ~1.0 | ~8 |
Note: The chemical shift values are estimates based on typical ranges for similar functional groups and are subject to solvent effects and the specific spectrometer frequency.
Deuterium (B1214612) Isotope Effects on Chemical Shifts as Probes for Tautomerism
The substitution of hydrogen with deuterium can induce small but measurable changes in NMR chemical shifts, known as deuterium isotope effects. These effects can be powerful probes for studying tautomerism. In the context of this compound, replacing the acidic proton on the α-carbon (in the diketo form) or the enolic proton with deuterium can help in signal assignment and provide insights into the equilibrium dynamics. nih.gov
When the enolic proton is exchanged with deuterium from a solvent like D₂O, its signal in the ¹H NMR spectrum disappears, confirming its identity. nih.govstudylib.net Furthermore, this substitution can slightly alter the chemical shifts of nearby carbon atoms in the ¹³C NMR spectrum. This is because the deuterium atom has a slightly different zero-point energy and bond length compared to hydrogen, which can affect the electronic environment of the neighboring nuclei. nih.gov By comparing the NMR spectra before and after deuterium exchange, researchers can unequivocally identify the signals corresponding to the enol form and study the influence of isotopic substitution on the tautomeric equilibrium. nd.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound, particularly concerning the keto-enol tautomerism.
Analysis of Carbonyl and Enolic Vibrations
The IR and Raman spectra of this compound are characterized by distinct vibrational bands corresponding to the carbonyl (C=O) and enolic (C=C, C-O) groups.
In the diketo form, one would expect to see strong C=O stretching vibrations in the region of 1700-1740 cm⁻¹. The presence of two carbonyl groups can sometimes lead to symmetric and asymmetric stretching modes, resulting in two distinct peaks.
The enol form, however, presents a more complex vibrational signature. A strong band corresponding to the C=C double bond stretching is typically observed around 1600-1650 cm⁻¹. The remaining C=O group in the enol tautomer is conjugated with the double bond, which lowers its stretching frequency to around 1650-1680 cm⁻¹. Additionally, a C-O single bond stretching vibration for the enolic hydroxyl group would appear in the 1200-1300 cm⁻¹ region. The presence of both sets of peaks in the spectrum is a clear indication of the keto-enol equilibrium.
Spectroscopic Signatures of Intramolecular Hydrogen Bonding
A key feature of the enol form of β-dicarbonyl compounds is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This interaction has a profound effect on the vibrational spectrum.
The most prominent signature of this intramolecular hydrogen bond is the broad and downfield-shifted O-H stretching band in the IR spectrum. Instead of a sharp peak around 3600 cm⁻¹, a very broad absorption is typically observed in the 2500-3200 cm⁻¹ region. This broadening and shift to lower frequency are due to the weakening of the O-H bond as the hydrogen atom is shared between the two oxygen atoms. Theoretical calculations on similar molecules have shown that conformers with intramolecular hydrogen bonding are significantly lower in energy. nih.gov
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Tautomers
| Tautomer | Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Diketo | C=O | Stretch | 1700-1740 |
| Enol | C=C | Stretch | 1600-1650 |
| C=O (conjugated) | Stretch | 1650-1680 | |
| O-H (intramolecular H-bond) | Stretch | 2500-3200 (broad) | |
| C-O | Stretch | 1200-1300 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the electronic transitions of the enol form due to its conjugated system.
The diketo form typically exhibits a weak n→π* transition at a longer wavelength (around 280-300 nm) and a more intense π→π* transition at a shorter wavelength (below 200 nm). However, the enol form, with its conjugated π system (O=C-C=C-OH), shows a strong π→π* transition at a significantly longer wavelength, often in the range of 240-280 nm. This intense absorption band is characteristic of conjugated enones. The position and intensity of this band can be influenced by the solvent polarity.
Information on the emission (fluorescence or phosphorescence) properties of this compound is less commonly reported but could potentially be used to study the excited state dynamics of the enol tautomer.
Investigation of Electronic Transitions and Tautomeric Equilibria
The study of this compound reveals a dynamic equilibrium between its diketo and enol tautomers. This tautomerism is a common feature for 1,3-dicarbonyl compounds, where a proton can migrate between a carbon and an oxygen atom.
The diketo form of this compound possesses two carbonyl groups. In contrast, the enol form contains a hydroxyl group and a carbonyl group conjugated with a carbon-carbon double bond. The equilibrium between these two forms is influenced by factors such as the solvent and temperature.
In solution, 1,3-cyclobutanedione, a related compound, exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone. wikipedia.org This suggests that this compound would also exhibit a similar tautomeric equilibrium. The presence of the enol form is significant as it can lead to the formation of squaraine dyes, which are known for their intense colors and are formally derivatives of the enol tautomer. wikipedia.org
The electronic transitions of these tautomers can be characterized using UV-Vis spectroscopy. The diketo form typically exhibits weak n→π* transitions at longer wavelengths, while the conjugated enol form shows strong π→π* transitions at shorter wavelengths. The relative intensities of these absorption bands can provide a quantitative measure of the tautomeric equilibrium.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C9H14O2, the expected molecular weight is approximately 154.21 g/mol . bldpharm.com
Upon electron ionization, the molecule would form a molecular ion (M+•) which can then undergo various fragmentation pathways. Key fragmentation patterns for dicarbonyl compounds often involve McLafferty rearrangements and alpha-cleavages.
A plausible fragmentation pathway for this compound could involve the loss of the cyclobutyl group or cleavage of the pentane (B18724) chain. The specific fragmentation pattern provides a fingerprint for the molecule, aiding in its identification and structural elucidation.
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]+• | [C9H14O2]+• | 154 |
| [M - C2H5]+ | [C7H9O2]+ | 125 |
| [M - C4H7]+ | [C5H7O2]+ | 99 |
| [C4H7CO]+ | Cyclobutylcarbonyl cation | 83 |
| [C2H5CO]+ | Propionyl cation | 57 |
X-ray Diffraction for Solid-State Molecular and Crystal Structure Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions.
X-ray diffraction studies on similar compounds have shown that the packing of alkane chains can be affected by the number of carbon atoms, with even-numbered chains often packing more closely. studylib.net This can influence the melting point and other physical properties. A detailed crystallographic analysis of this compound would be necessary to definitively establish its solid-state conformation and crystal packing.
Tautomerism and Intramolecular Interactions in 1 Cyclobutylpentane 1,3 Dione
Keto-Enol Tautomerism: Theoretical and Experimental Perspectives
The phenomenon of keto-enol tautomerism is a cornerstone of the chemistry of 1,3-dicarbonyl compounds. 1-Cyclobutylpentane-1,3-dione exists as an equilibrium mixture of its diketo form and two possible enol tautomers. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are crucial in determining the relative stabilities of these forms. researchgate.net For related β-diketones, studies have shown that the enol form is generally more stable than the diketo form. researchgate.net This increased stability is largely attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond in the enol tautomer.
The equilibrium between the tautomers is dynamic. In analogous compounds like cyclohexane-1,3-dione, computational studies have identified multiple transition states for the keto-enol interconversion. researchgate.net The enolic form, particularly the cis-enol tautomer, is often favored due to the stability conferred by an intramolecular hydrogen bond. nih.gov The position of this equilibrium is not static and can be significantly influenced by various factors, including the solvent environment. nih.gov
Table 1: Theoretical Relative Stabilities of Tautomers in Analogous β-Diketones This table presents representative data from theoretical studies on similar compounds to illustrate the general principles governing the tautomeric equilibrium of β-diketones.
| Compound | Tautomer | Computational Method | Relative Energy (kJ/mol) | Reference Principle |
|---|---|---|---|---|
| Cyclohexane-1,3-dione | Dike to | B3LYP/6-311++G** | 15.5 | nih.gov |
| Enol | 0.0 (Reference) | |||
| 1,3,5-Trihydroxybenzene | Keto | Quantum Chemical Calculation | Destabilized relative to enol | rsc.org |
| Enol | Favored |
Influence of Solvation on Tautomeric Preferences
The solvent plays a critical role in determining the position of the keto-enol equilibrium. The preference for one tautomer over another can be dramatically altered by changing the solvent environment. nih.gov This is due to the differential solvation of the less polar enol tautomer and the more polar diketo tautomer.
In nonpolar solvents, the enol form is often predominant because the stability gained from the intramolecular hydrogen bond is maximized without competing interactions from solvent molecules. Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium towards the diketone. nih.gov Studies on analogous β-dicarbonyls show that the percentage of the enol form can vary significantly across solvents of different polarities. nih.gov For instance, in some heterocyclic β-keto-enol systems, the keto-enol tautomeric ratio changes demonstrably in solvents like methanol, chloroform, and DMSO. nih.gov
Intramolecular Hydrogen Bonding (IHB) within the β-Diketone Moiety
Spectroscopic Evidence and Characterization of IHB
Spectroscopic techniques provide direct evidence for the existence and strength of intramolecular hydrogen bonds (IHB) in the enol tautomer of this compound.
¹H NMR Spectroscopy: The most definitive evidence comes from the proton nuclear magnetic resonance (¹H NMR) spectrum. The hydroxyl proton involved in the IHB typically appears as a sharp singlet at a significantly downfield chemical shift, often in the range of 12-16 ppm. This deshielding is a direct consequence of the proton's involvement in a strong hydrogen bond.
Infrared (IR) Spectroscopy: In the IR spectrum, the O-H stretching vibration of the enolic hydroxyl group is observed as a broad band at a lower frequency (typically 2500-3200 cm⁻¹) compared to a free hydroxyl group (around 3600 cm⁻¹). This broadening and shift to lower wavenumber are characteristic of strong hydrogen bonding. rsc.org
¹³C NMR Spectroscopy: The carbon signals of the enol form are also distinct. The carbons involved in the C=C double bond of the enol appear at chemical shifts indicative of sp² hybridization, while the carbonyl carbon resonates at a characteristic downfield position. The existence of two distinct sets of signals for the keto and enol forms in ¹³C NMR spectra further confirms the tautomeric equilibrium. nih.gov
Quantum Chemical Estimation of IHB Energies and Characteristics
Quantum chemical calculations are powerful tools for quantifying the strength and nature of intramolecular hydrogen bonds. Methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM) are employed to characterize these interactions. researchgate.net
NBO analysis provides insights into the donor-acceptor interactions that constitute the hydrogen bond, allowing for an estimation of its stabilization energy. For similar β-diketones, these calculations reveal a significant transfer of electron density from the lone pair of the donor oxygen atom to the antibonding σ* orbital of the O-H bond. researchgate.net
AIM theory analyzes the topology of the electron density to identify bond critical points (BCPs) associated with the hydrogen bond. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide a quantitative measure of the bond's strength and character. Theoretical studies on related systems, such as 2-cyclopenten-1-ol, have used high-level computations to show that conformations with intramolecular π-type hydrogen bonding are significantly lower in energy. mdpi.comnih.gov The calculated distance between the hydrogen atom and the acceptor atom is a key geometric parameter; for strong IHBs in enol systems, this distance is typically short. mdpi.comnih.gov
Table 2: Representative Calculated Hydrogen Bond Characteristics in Analogous Systems
| System | Parameter | Calculated Value | Computational Method | Reference Principle |
|---|---|---|---|---|
| 2-Cyclopenten-1-ol (π-type IHB) | Energy Stabilization | ~300 cm⁻¹ (0.8 kcal/mol) | CCSD/cc-pVTZ | mdpi.comnih.gov |
| H···π(C=C) distance | 2.68 Å | |||
| 3-Cyclohexen-1-ol (π-type IHB) | Energy Stabilization | 108 cm⁻¹ | MP2/cc-pVTZ | researchgate.net |
Conformational Dynamics of the Cyclobutyl Ring and its Stereoelectronic Impact
The four-membered cyclobutyl ring is not planar and exists in a dynamic equilibrium between puckered conformations. This puckering is a mechanism to relieve the angle strain inherent in a planar cyclobutane (B1203170) structure. The specific conformation of the cyclobutyl ring in this compound can exert significant stereoelectronic effects on the adjacent β-diketone moiety.
Stereoelectronic effects arise from the spatial arrangement of orbitals. The orientation of the C-C bonds of the cyclobutyl ring relative to the π-system of the enol form can influence the stability and reactivity of the molecule. For example, interactions between the bonding or antibonding orbitals of the cyclobutyl ring and the π-orbitals of the enone system can occur. These orbital interactions can affect the electron distribution, bond lengths, and ultimately the chemical properties of the compound. While specific studies on this compound are not prevalent, the principles of stereoelectronic control are well-established in cyclic systems and have a profound impact on reaction rates and outcomes.
Coordination Chemistry and Ligand Properties of 1 Cyclobutylpentane 1,3 Dione
General Principles of 1-Cyclobutylpentane-1,3-dione as a Chelating Ligand System
In principle, this compound is expected to function as a classic chelating ligand, akin to its more famous relative, acetylacetone. The chemistry of β-diketones is dominated by the keto-enol tautomerism, where the enol form can be deprotonated to form a β-diketonate anion. ulisboa.pt This anion acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms.
Stereochemical and Electronic Effects of the Cyclobutyl Substituent on Metal Chelation
The introduction of a cyclobutyl group at the α-position of the pentane-1,3-dione backbone is anticipated to exert notable stereochemical and electronic effects on the ligand's coordination behavior. Generally, substituents on the β-diketonate backbone can influence the properties of the resulting metal complexes. rsc.org
Stereochemical Effects: The bulky cyclobutyl group is expected to introduce significant steric hindrance around the coordination site. This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially favoring certain stereoisomers or limiting the number of ligands that can coordinate to a metal center. rsc.org In medicinal chemistry, the rigid, three-dimensional structure of the cyclobutyl ring is often utilized to conformationally constrain molecules and to orient pharmacophoric groups in a specific manner. nih.gov This principle suggests that the cyclobutyl group in this compound could enforce a particular geometry upon its metal complexes.
Electronic Effects: The electronic influence of the alkyl cyclobutyl group is primarily inductive, acting as an electron-donating group. This electron donation can increase the basicity of the oxygen donor atoms, potentially leading to stronger metal-ligand bonds compared to unsubstituted or electron-withdrawing group-substituted β-diketonates. However, without experimental data such as stability constants or detailed spectroscopic analysis for complexes of this compound, these effects remain speculative.
Synthesis and Advanced Characterization of Metal Complexes
While the synthesis of metal complexes with various β-diketonates is a well-established area of coordination chemistry, specific literature detailing the synthesis and characterization of complexes with this compound is not available. The general methodologies would likely be applicable, but the specific outcomes are unknown.
Coordination with Transition Metal Ions (e.g., Copper, Iron, Titanium, Vanadium, Chromium)
Transition metals are well-known to form stable complexes with β-diketonates. ulisboa.pt These complexes find applications in catalysis, materials science, and as precursors for the synthesis of other compounds. The synthesis typically involves the reaction of a metal salt with the β-diketone in the presence of a base to facilitate deprotonation of the ligand. The characterization of such complexes would involve techniques like X-ray crystallography to determine the solid-state structure, NMR and IR spectroscopy to probe the ligand coordination, and mass spectrometry to confirm the molecular formula. nih.gov For paramagnetic metals like iron, copper, and chromium, techniques such as electron paramagnetic resonance (EPR) spectroscopy and magnetic susceptibility measurements would be crucial for characterizing their electronic structure.
A hypothetical data table for a transition metal complex of this compound, for instance, a copper(II) complex, would include details on its crystal system, space group, unit cell dimensions, and key bond lengths and angles, as shown below. However, it must be emphasized that this data is purely illustrative as no experimental structures have been reported.
Hypothetical Crystallographic Data for a Bis(1-cyclobutylpentane-1,3-dionato)copper(II) Complex
| Parameter | Hypothetical Value |
| Chemical Formula | C18H26CuO4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 12.2 |
| c (Å) | 14.8 |
| β (°) | 95.6 |
| Cu-O bond length (Å) | 1.95 |
| O-Cu-O bite angle (°) | 92.3 |
Complexation with Lanthanide and Other f-Block Elements
Lanthanide ions also form complexes with β-diketonates, and these complexes are of significant interest due to their unique photophysical properties, particularly their sharp, line-like emission bands. mdpi.comnih.gov The β-diketonate ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then luminesces. mdpi.com The nature of the substituents on the β-diketonate ligand can fine-tune the energies of the ligand's excited states, thereby influencing the efficiency of this energy transfer process. mdpi.com
The synthesis of lanthanide complexes with this compound would likely follow established procedures, reacting a lanthanide salt with the ligand. The coordination number of lanthanide ions is typically high (8 or 9), so complexes often incorporate additional ligands, such as water or other neutral donor molecules. nih.gov Characterization would focus on photoluminescence spectroscopy to investigate the antenna effect and the emission properties of the lanthanide ion.
Role in Supramolecular Chemistry and Self-Assembly Processes
The directional bonding and potential for forming well-defined coordination geometries make metal-β-diketonate complexes excellent building blocks for supramolecular chemistry and the construction of self-assembled architectures. The specific steric and electronic properties imparted by the cyclobutyl group in this compound could, in theory, be exploited to direct the formation of unique supramolecular structures. For instance, the steric bulk might be used to control the dimensionality of coordination polymers or to create specific cavities in discrete molecular assemblies. However, in the absence of any published research on the supramolecular chemistry of this compound complexes, this remains a field ripe for exploration.
Formation of Metallo-Supramolecular Architectures and Assemblies
The ability of this compound to act as a chelating ligand, forming a stable six-membered ring with a metal ion, is the foundation for its use in constructing metallo-supramolecular architectures. researchgate.net The deprotonated enol form of the ligand coordinates to a metal center through its two oxygen atoms. The cyclobutyl and ethyl substituents on the β-diketone backbone play a crucial role in dictating the steric and electronic properties of the resulting metal complexes, which in turn influences the self-assembly of larger structures. researchgate.net
The formation of these architectures is a result of a spontaneous process where the ligand and metal ions arrange themselves into well-defined, discrete structures. ncn.gov.pl The geometry and coordination preference of the metal ion, combined with the steric profile of the 1-cyclobutylpentane-1,3-dionate ligand, direct the assembly process. For instance, the bulky cyclobutyl group can influence the packing of the complexes and prevent the formation of simple polymeric chains, favoring the creation of discrete polynuclear species like molecular cages or macrocycles. amu.edu.pl
Research on analogous β-diketonate ligands has demonstrated the formation of various supramolecular structures. These assemblies are of significant interest for their potential applications in catalysis, molecular recognition, and materials science. ncn.gov.plamu.edu.pl The principles derived from these studies can be extrapolated to predict the behavior of this compound in similar synthetic strategies.
Table 1: Factors Influencing the Formation of Metallo-Supramolecular Architectures with β-Diketones
| Factor | Description | Potential Influence of this compound |
| Metal Ion Geometry | The preferred coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) directs the overall shape of the assembly. | The steric bulk of the cyclobutyl group may favor the formation of complexes with specific metal ions that can accommodate its size. |
| Ligand Substituents | The size, shape, and electronic nature of the substituents on the β-diketone backbone influence solubility, steric hindrance, and intermolecular interactions. | The cyclobutyl group introduces significant steric hindrance, potentially leading to the formation of discrete, cage-like structures rather than extended polymers. |
| Solvent | The polarity and coordinating ability of the solvent can affect the solubility of the reactants and intermediates, and in some cases, can be incorporated into the final structure. | The non-polar nature of the cyclobutyl and ethyl groups suggests good solubility in organic solvents, facilitating the self-assembly process in these media. |
| Stoichiometry | The ratio of metal ions to ligands can be precisely controlled to favor the formation of specific architectures. | Varying the metal-to-ligand ratio could allow for the selective synthesis of different sized and shaped supramolecular assemblies. |
Engineering of Metal-Organic Polyhedra (MOPs) and Coordination Polymers
The principles of self-assembly with this compound can be extended to the rational design of more complex structures like metal-organic polyhedra (MOPs) and coordination polymers. MOPs are discrete, cage-like molecules with well-defined internal cavities, while coordination polymers are extended, network-like structures.
The construction of MOPs often relies on the use of multifunctional ligands that can bridge multiple metal centers. While this compound itself is a bidentate chelating ligand, it can be functionalized to incorporate additional donor groups, transforming it into a multidentate linker suitable for MOP synthesis. researchgate.netgrafiati.com For example, introducing a pyridyl group onto the cyclobutyl ring would provide an additional coordination site. researchgate.net The reaction of such a modified ligand with appropriate metal ions could lead to the formation of well-defined polyhedra. researchgate.netacs.org
Alternatively, coordination polymers can be formed when the metal-ligand interactions lead to an extended network rather than discrete assemblies. researchgate.net The choice of metal ion and reaction conditions can be tuned to favor the formation of one-, two-, or three-dimensional polymers. The properties of these polymers, such as their porosity and thermal stability, would be influenced by the nature of the 1-cyclobutylpentane-1,3-dionate ligand. researchgate.net
Table 2: Comparison of Potential MOPs and Coordination Polymers with this compound Analogues
| Architecture | Ligand Requirement | Potential with this compound | Key Features |
| Metal-Organic Polyhedra (MOPs) | Multifunctional ligands with specific geometries. | Requires functionalization of the ligand to introduce additional donor sites. | Discrete, soluble, well-defined cavities. |
| 1D Coordination Polymer | Bidentate ligands with bridging metal ions or bridging co-ligands. | Can be formed under specific reaction conditions, potentially with bridging metal centers. | Chain-like structures. |
| 2D Coordination Polymer | Ligands capable of forming layered structures. | Possible with appropriate choice of metal ion and ancillary ligands. | Sheet-like networks. |
| 3D Coordination Polymer | Highly connected linkers and metal nodes. | Less likely with the simple ligand, but possible with functionalized derivatives. | Porous frameworks. |
Ligand Field Theoretical Analysis of this compound Metal Complexes
Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of metal complexes. acs.org In a complex containing 1-cyclobutylpentane-1,3-dionate, the interaction between the metal d-orbitals and the ligand's oxygen donor atoms leads to a splitting of the d-orbital energies. The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), is a key factor determining the color, magnetic properties, and reactivity of the complex. umb.edu
For a typical octahedral complex, the five d-orbitals split into two sets: the lower energy t2g orbitals and the higher energy eg orbitals. The energy difference between these sets is Δo. The value of Δo for a 1-cyclobutylpentane-1,3-dionate complex would be influenced by the electrostatic and covalent interactions between the metal and the ligand. The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, places β-diketonates like acetylacetonate (B107027) (a close analogue) as intermediate field ligands. nsf.gov
The electronic spectrum of a metal complex with this compound would be expected to show d-d transitions, which correspond to the excitation of an electron from a lower energy d-orbital to a higher energy one. The energies of these transitions are directly related to Δ. Additionally, charge-transfer bands, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), may also be observed. rsc.orgresearchgate.net
The steric and electronic effects of the cyclobutyl and ethyl groups can subtly influence the ligand field. The electron-donating nature of the alkyl groups may slightly decrease the acidity of the enolic proton and affect the covalent character of the metal-oxygen bond, which in turn could have a minor impact on the magnitude of Δ. mdpi.com
Table 3: Predicted Ligand Field Parameters for a Hypothetical Octahedral Complex of this compound
| Parameter | Description | Predicted Value/Trend (relative to acetylacetonate) |
| Δo (Ligand Field Splitting) | Energy difference between t2g and eg orbitals. | Similar to or slightly smaller than acetylacetonate due to the electron-donating nature of the alkyl groups. |
| Racah Parameter (B) | A measure of inter-electronic repulsion in the d-orbitals. | Expected to be similar to that in acetylacetonate complexes, indicating a comparable degree of covalency. |
| Nephelauxetic Ratio (β) | The ratio of the Racah parameter in the complex to that in the free metal ion (B/B0). | A value less than 1, indicating a reduction in inter-electronic repulsion upon complexation and some degree of covalent character in the metal-ligand bond. |
Mechanistic Investigations and Reactivity of 1 Cyclobutylpentane 1,3 Dione
Fundamental Reaction Pathways of β-Diketones
β-Diketones, as a class of compounds, exhibit characteristic reaction pathways influenced by their structure and the reaction conditions. These pathways are foundational to understanding the specific reactivity of 1-cyclobutylpentane-1,3-dione.
The cleavage of carbon-carbon bonds is a significant reaction pathway for β-diketones, often occurring under specific catalytic or thermal conditions. Generally, there are two primary mechanistic routes for C-C bond activation: β-carbon elimination and oxidative addition. wikipedia.org For ketones, the C-C bond adjacent to the carbonyl group is weaker and more susceptible to cleavage. wikipedia.org This is often facilitated by the formation of stable metal complexes that act as intermediates. wikipedia.org
Enzyme-catalyzed reactions also showcase C-C bond cleavage in β-diketones, proceeding through mechanisms like the coupling of diradicals or the rearrangement of unstable oxidized products. nih.gov In some non-heme iron(II) oxygenases, for example, the reaction is initiated by hydrogen atom abstraction, leading to a substrate radical and subsequent C-C bond cleavage to form products like formate. nih.gov Photochemically excited carbonyls can also induce β-cleavage, where the high-energy π* electron facilitates the elimination of a leaving group with radical character, leading to the formation of enols. youtube.com
The thermal decomposition of β-diketones is a critical aspect of their chemistry, particularly in applications like chemical vapor deposition (CVD) where metal β-diketonate complexes are used as precursors. nih.gov The decomposition pathways are highly dependent on the substrate and any interacting surfaces.
Studies on various β-diketones on surfaces like zinc oxide (ZnO) powder show that the initial step often involves the dissociation of the enolic O-H bond to form a surface diketonate. nih.gov The thermal stability of these surface intermediates is influenced by their substituents. For instance, fluorinated β-diketones show that the C-CF3 bond is often the weakest and the first to break upon heating. nih.gov The decomposition can lead to the formation of ketene-like structures at higher temperatures. nih.govresearchgate.net
On platinum surfaces, the interaction of diketones is relevant to catalyst poisoning. Diketones can adsorb onto the metal surface and undergo reactions like aldol (B89426) condensation to form heavier, strongly-binding species that reduce catalytic activity. nih.gov The specific adsorption geometry on different metal sites (e.g., Pt(111)) influences the likelihood of decarbonylation. nih.gov The thermal decomposition of related cyclic compounds, such as tert-butyl-1,3-cyclopentadiene, can involve C-C bond fission and ring-expansion, proceeding through radical intermediates. nih.gov
Catalytic Applications and Mechanistic Studies
The unique structure of this compound makes it and its metal complexes valuable in catalysis, particularly for constructing complex molecular architectures.
β-Diketones like this compound are excellent ligands for a wide range of metal ions, forming stable metal chelates. mdpi.com These metal complexes are central to many catalytic transformations. The diketone structure can chelate with metals like copper and iron, which can enhance pharmacological activity and reduce metal ion toxicity in certain contexts. mdpi.com
In catalysis, metal complexes of β-diketones are used in various reactions. For example, platinum complexes are employed in the hydrosilylation of diynes, where the catalyst influences the reaction's regio- and stereoselectivity. mdpi.com Gold(I) catalysts containing bulky phosphine (B1218219) ligands are effective in the intermolecular [2+2] cycloaddition of alkynes and alkenes, which proceeds through a cyclopropyl (B3062369) gold(I) carbene intermediate. researchgate.net The choice of metal catalyst is crucial; rhodium, palladium, and platinum complexes can lead to different products in the same reaction system. mdpi.com
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the β-diketone moiety which allows for the formation of new carbon-carbon bonds. The acidic methylene (B1212753) group between the two carbonyls is readily deprotonated to form a stabilized enolate, which can act as a nucleophile in various reactions.
This reactivity is harnessed in reactions such as:
Aldol Reactions: The enolate can react with aldehydes and ketones to form β-hydroxy ketones, which are valuable synthetic intermediates. Organocatalytic methods have been developed for the asymmetric aldol reaction of cyclobutanone (B123998) derivatives, yielding products with high enantiomeric excess. nih.gov
Michael Additions: The enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
Alkylation and Acylation: The nucleophilic carbon can be alkylated or acylated to introduce new substituents.
The cyclobutane (B1203170) ring itself can participate in or direct reactions. For instance, cobalt-catalyzed cyclopropanation of 1,3-dienes can produce vinylcyclopropanes, which are precursors for further transformations like ring-opening reactions. nih.gov The strain of the cyclobutane ring can be a driving force in certain palladium-catalyzed C-C bond cleavage reactions, providing access to functionalized linear ketones or cis-1,3-disubstituted cyclobutanes. nih.gov
Derivatization and Functionalization Strategies
The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide array of functionalized molecules.
Key strategies include:
Modification of the Diketone Moiety: The carbonyl groups can be reduced to hydroxyl groups. For example, the hydrogenation of cyclic 1,3-diones over heterogeneous catalysts like Ruthenium on carbon (Ru/C) can produce the corresponding 1,3-diols. nih.govresearchgate.net The reaction conditions, such as temperature, pressure, and solvent, significantly affect the reaction rate and the stereoselectivity (cis/trans ratio) of the diol product. nih.govresearchgate.net
Functionalization of the Cyclobutane Ring: While direct functionalization of the cyclobutane ring can be challenging, strategies involving C-H activation have been developed. A sequential C–H/C–C functionalization strategy allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from cyclobutyl aryl ketones. nih.gov This involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, followed by a palladium-catalyzed C-C bond functionalization. nih.gov
Synthesis of Heterocycles: The 1,3-dicarbonyl unit is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles (via reaction with hydrazine) and pyrimidines (via reaction with urea (B33335) or thiourea).
An overview of functionalization reactions for related cyclic ketones is presented in the table below.
| Reaction Type | Reagents/Catalyst | Product Type | Ref. |
| Hydrogenation | Ru/C, H₂, Isopropanol | 1,3-Diol | nih.govresearchgate.net |
| Aldol Reaction | Aromatic Aldehydes, (S)-Tryptophan | 2,2-Disubstituted Cyclobutanone | nih.gov |
| γ–C–H Functionalization | UV light, Pd(II) catalyst, Aryl/Alkenyl/Alkynyl iodides | cis-1,3-Difunctionalized Cyclobutane | nih.gov |
| Cyclopropanation | Me₂CCl₂/Zn, Cobalt catalyst | Vinylcyclopropane | nih.gov |
Synthesis of Hydrazone and Other Imine Derivatives
The synthesis of hydrazones and other imine derivatives from β-diketones is a common and well-documented transformation. This typically involves the condensation reaction between the dicarbonyl compound and a suitable nitrogen-based nucleophile, such as hydrazine (B178648) or a primary amine.
In a typical reaction, this compound would be dissolved in a suitable solvent, such as ethanol (B145695) or methanol. The nitrogen-containing reagent (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) is then added, often in the presence of a catalytic amount of acid. The reaction mixture is usually heated to facilitate the condensation and subsequent dehydration, leading to the formation of the corresponding hydrazone or imine (Schiff base). The general reaction is illustrated below:
General Reaction Scheme for Hydrazone/Imine Formation: R-NH₂ + O=C(CH₂R')-CH₂-C(=O)-R'' → R-N=C(CH₂R')-CH₂-C(=O)-R'' + H₂O
While specific experimental data for this compound is not available, studies on other cyclic and acyclic β-diketones demonstrate the feasibility of this reaction. For instance, the condensation of various β-diketones with isoniazid (B1672263) (isonicotinic acid hydrazide) has been shown to proceed efficiently. nih.gov Similarly, various Schiff bases are readily synthesized from the reaction of amines with dicarbonyl compounds. rsc.org
Table 1: Predicted Reactants for the Synthesis of Hydrazone and Imine Derivatives of this compound
| Reactant | Product Type |
| Hydrazine (N₂H₄) | Hydrazone |
| Phenylhydrazine | Phenylhydrazone |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |
| Aniline | Imine (Schiff Base) |
| Substituted Anilines | Substituted Imine |
| Alkylamines | Imine (Schiff Base) |
It is important to note that the reactivity of the two carbonyl groups in this compound may differ due to the electronic and steric influence of the cyclobutyl and ethyl groups, potentially leading to regioselective reactions. However, without experimental data, this remains a theoretical consideration.
Introduction of Peripheral Donor Groups and Functionalization
The introduction of peripheral donor groups onto the this compound scaffold can be envisioned through several synthetic strategies, primarily targeting the active methylene group located between the two carbonyls or by modification of the peripheral alkyl groups.
One common method for functionalizing β-diketones is the Knoevenagel condensation, which involves the reaction of the active methylene group with an aldehyde or ketone. wikipedia.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). By choosing an aldehyde or ketone that already contains a donor group (e.g., a pyridinecarboxaldehyde or a ferrocenecarboxaldehyde), this functionality can be directly incorporated into the molecule.
Another approach involves the alkylation or acylation of the enolate of this compound. The diketone can be deprotonated at the central carbon using a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate can then react with an electrophile containing a donor group, such as a halogenated pyridine or a similar substrate, to form a new carbon-carbon bond.
Furthermore, functionalization could potentially be achieved by modifying the cyclobutyl or pentyl side chains, although this would likely require more complex, multi-step synthetic routes.
Table 2: Potential Strategies for Introducing Peripheral Donor Groups
| Reaction Type | Reagent Containing Donor Group | Potential Donor Group Introduced |
| Knoevenagel Condensation | Pyridinecarboxaldehydes | Pyridyl group |
| Ferrocenecarboxaldehyde | Ferrocenyl group | |
| N,N-Dimethylaminobenzaldehyde | Dimethylaminophenyl group | |
| Enolate Alkylation | 2-(Chloromethyl)pyridine | Pyridylmethyl group |
| Bromoalkylamines (protected) | Aminoalkyl group |
The successful implementation of these strategies would yield derivatives of this compound with appended donor groups, which could be of interest for applications in coordination chemistry, catalysis, or materials science. However, it must be reiterated that these are proposed synthetic routes based on the general reactivity of β-diketones, and specific experimental validation for this compound is required.
Computational and Theoretical Studies of 1 Cyclobutylpentane 1,3 Dione
Quantum Chemical Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure
No published studies employing Density Functional Theory (DFT) or ab initio methods for the geometry optimization and electronic structure analysis of 1-Cyclobutylpentane-1,3-dione were found. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and the electronic properties of the molecule, such as its molecular orbitals and charge distribution.
Vibrational Frequency Calculations and Spectroscopic Correlations
There are no available computational studies that report the vibrational frequencies of this compound. These calculations are crucial for interpreting experimental infrared and Raman spectra, allowing for the assignment of specific vibrational modes to the observed spectral bands.
Molecular Modeling and Simulation of Tautomeric Equilibria and Intramolecular Processes
Continuum Solvation Models for Environmental Effects
Research on the influence of different solvents on the tautomeric equilibrium of this compound using continuum solvation models has not been reported in the scientific literature. These models are used to simulate the effect of a solvent environment on the stability and properties of a molecule.
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation
No Natural Bond Orbital (NBO) analyses for this compound have been published. NBO analysis is a powerful tool for understanding the bonding and electronic interactions within a molecule, including hyperconjugative effects that contribute to its stability.
Computational Studies of Reaction Mechanisms and Catalytic Cycles
There is no available research on the computational investigation of reaction mechanisms or catalytic cycles involving this compound. Such studies would provide valuable insights into the energetics and pathways of chemical reactions involving this compound.
An exploration of the advanced applications and future research avenues for the chemical compound this compound reveals its significant potential across diverse scientific disciplines. As a member of the β-diketone family, its unique structural characteristics, featuring a cyclobutyl ring, position it as a valuable building block in catalysis, materials science, and supramolecular chemistry. This article delves into the specific applications and future outlook for this compound and its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
